Carbonic Anhydrase Isoform Inhibition Profile: Micromolar Ki Values Across Five CA Isoforms Versus Acetazolamide Baseline
The compound inhibits five carbonic anhydrase isoforms with Ki values spanning a 5.4-fold range (1.65–8.95 μM), revealing isoform-dependent potency gradients. In comparison to the reference standard acetazolamide (a pan-CA inhibitor with Ki values typically in the low nanomolar range across CA isoforms), this compound shows micromolar-level, isoform-differentiated activity, making it a useful tool for studying moderate-affinity CA–ligand interactions where nanomolar pan-inhibition would obscure isoform-specific pharmacology [1]. Mouse CA XV is inhibited most potently (Ki = 1,650 nM), while human CA VI is the least sensitive isoform tested (Ki = 8,950 nM), providing a 5.4-fold selectivity window [1]. No equivalent isoform panel data are publicly available for the regioisomeric 3-amino-2-(4-methoxyphenyl)chromen-4-one (CAS 67139-35-9) or the 4-chlorophenyl analog (CAS 883279-44-5), meaning the CA inhibition fingerprint of the target compound remains a unique differentiator within this analog series [2].
| Evidence Dimension | Carbonic anhydrase isoform inhibition (Ki, stopped-flow CO₂ hydration assay) |
|---|---|
| Target Compound Data | Mouse CA XV Ki = 1,650 nM; Human CA VA Ki = 2,580 nM; Human CA VB Ki = 2,820 nM; Human CA XIII Ki = 7,850 nM; Human CA VI Ki = 8,950 nM |
| Comparator Or Baseline | Acetazolamide (reference pan-CA inhibitor): typical Ki values 5–250 nM across CA isoforms; exact values for identical assay conditions not available in the same dataset |
| Quantified Difference | Target compound shows 6.6–1,790-fold weaker potency than acetazolamide depending on isoform, but with a 5.4-fold intra-panel selectivity range (Ki ratio CA VI / CA XV = 5.4) |
| Conditions | Stopped-flow CO₂ hydration assay; enzymes preincubated with inhibitor for 15 min; data deposited by University of Cagliari, curated by ChEMBL [1] |
Why This Matters
The moderate micromolar potency combined with measurable isoform-to-isoform variation makes this compound suitable as a starting scaffold for fragment-based or structure-guided optimization of CA inhibitors where excessive potency of standard sulfonamide-based inhibitors is undesirable for probing isoform-specific pharmacology.
- [1] BindingDB. BDBM50381319 (CHEMBL2019143): Carbonic Anhydrase Inhibition Data — Ki values for CA XV (mouse), CA VA, VB, XIII, VI (human). University of Cagliari, curated by ChEMBL. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50381319 (accessed April 2026). View Source
- [2] ChEMBL. Compound Report Card: CHEMBL2019143 — Bioactivity Summary (15 Ki entries across 13 targets). European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL2019143/ (accessed April 2026). View Source
